

Application Notes and Protocols for CCT137690 Treatment in Xenograft Models

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Compound of Interest		
Compound Name:	CCT 137690	
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These application notes provide a detailed framework for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of CCT137690, a potent and selective Aurora kinase inhibitor. The protocols described herein are specifically tailored for neuroblastoma and colorectal cancer xenograft models, two indications where CCT137690 has shown significant preclinical activity.[1][2]

Introduction

CCT137690 is a highly selective, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[3] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive therapeutic targets.[3] CCT137690 treatment has been shown to induce mitotic arrest, polyploidy, and subsequent apoptosis in cancer cells.[1][3] In preclinical xenograft models, CCT137690 has demonstrated significant anti-tumor activity, notably in MYCN-amplified neuroblastoma and colorectal cancer.[1][4]

This document provides detailed methodologies for utilizing CCT137690 in xenograft studies, including experimental design, data presentation, and specific protocols for key pharmacodynamic assays.

Data Presentation





Table 1: In Vivo Efficacy of CCT137690 in a MYCN-Amplified Neuroblastoma Xenograft Model.[2][4]

Parameter	Details
Animal Model	TH-MYCN transgenic mice (predisposed to spontaneous neuroblastoma)
Cell Line	Not applicable (spontaneous tumor model)
Treatment Group	CCT137690 (n=4)
Vehicle Control Group	Vehicle (n=4)
CCT137690 Dose	100 mg/kg
Administration Route	Oral gavage
Dosing Schedule	Twice daily for 10 days
Tumor Growth Inhibition	Significant tumor growth inhibition observed as early as day 3 (p=0.00469) and maintained at day 7 and day 10 (p<0.05) compared to vehicle control.

Table 2: Representative Experimental Design for CCT137690 in a Colorectal Cancer Xenograft Model

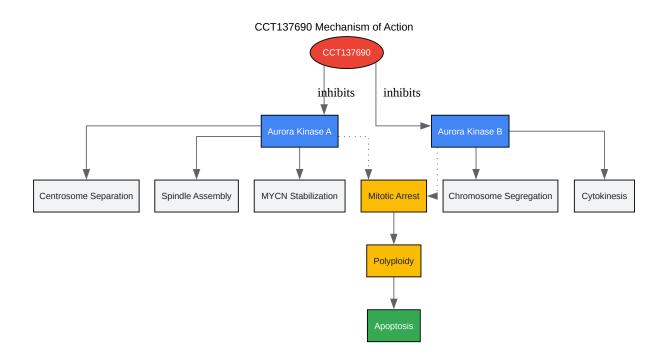


Parameter	Details
Animal Model	Athymic nude or SCID mice
Cell Line	HCT-116 (human colorectal carcinoma)
Number of Cells	5×10^6 cells in 100 μL of a 1:1 mixture of serum-free medium and Matrigel
Implantation Site	Subcutaneous, right flank
Tumor Volume at Randomization	~100 mm³
Treatment Group	CCT137690
Vehicle Control Group	To be formulated based on CCT137690 solvent
Proposed CCT137690 Dose	50-100 mg/kg (requires optimization)
Administration Route	Oral gavage
Proposed Dosing Schedule	Once or twice daily for 14-21 days
Primary Endpoint	Tumor growth inhibition (% T/C)
Secondary Endpoints	Body weight, clinical observations, biomarker analysis (e.g., p-Histone H3)

Signaling Pathway and Experimental Workflow CCT137690 Mechanism of Action

CCT137690 exerts its anti-tumor effects by inhibiting Aurora kinases A and B, which are critical for proper mitotic progression. Inhibition of these kinases leads to a cascade of cellular events culminating in apoptosis.





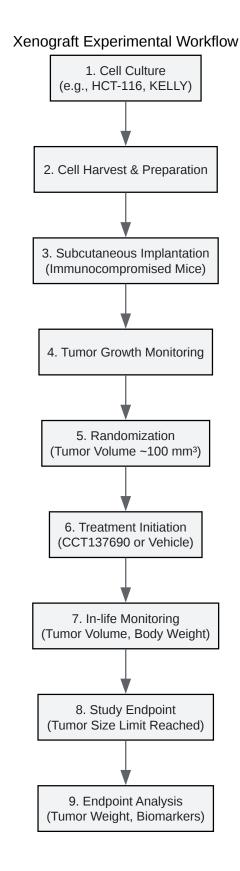
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Caption: CCT137690 inhibits Aurora A and B, leading to mitotic defects and apoptosis.

Xenograft Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study evaluating the efficacy of CCT137690.





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Caption: A stepwise workflow for conducting a xenograft study with CCT137690.



Experimental Protocols Protocol 1: CCT137690 Administration in a Neuroblastoma Xenograft Model

This protocol is based on a study using the TH-MYCN transgenic mouse model.[2][4]

Materials:

- CCT137690
- Vehicle (e.g., 0.5% methylcellulose)
- · Oral gavage needles
- Syringes
- Balance

Procedure:

- Animal Model: Utilize TH-MYCN transgenic mice with established neuroblastoma tumors.
- Formulation: Prepare a suspension of CCT137690 in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 200 μL gavage volume). Ensure the suspension is homogenous before each administration.
- Dosing: Administer 100 mg/kg of CCT137690 or vehicle via oral gavage twice daily.
- Treatment Duration: Continue the treatment for 10 consecutive days.
- Monitoring: Measure tumor volume using calipers or imaging modalities at baseline and regular intervals (e.g., every 3-4 days).[4] Monitor animal body weight and overall health daily.
- Endpoint: At the end of the treatment period, euthanize the animals and collect tumors for downstream analysis (e.g., weight measurement, immunoblotting).



Protocol 2: Immunoblotting for Phospho-Histone H3 (Ser10)

This protocol is a general guideline for assessing the pharmacodynamic effects of CCT137690 in tumor tissue.

Materials:

- Tumor tissue lysates
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- Transfer apparatus and membranes (e.g., nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution)
- Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
- ECL detection reagents
- Imaging system

Procedure:

- Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 5.
- Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.
- Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a method to assess the effect of CCT137690 on the cell cycle distribution of cancer cells.

Materials:

- Single-cell suspension from tumor tissue or cultured cells
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL PI and 100 μg/mL RNase A in PBS)
- Flow cytometer

Procedure:

 Cell Preparation: Prepare a single-cell suspension from the tumor tissue or from in vitro cultures treated with CCT137690.



- Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
- Staining: Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following CCT137690 treatment.

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